molecular formula C9H9ClO2 B8396265 2-Chloromethyl-2-methyl-1,3-benzodioxolan

2-Chloromethyl-2-methyl-1,3-benzodioxolan

Cat. No. B8396265
M. Wt: 184.62 g/mol
InChI Key: LXPNPLWPOXKZDW-UHFFFAOYSA-N
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Patent
US04155915

Procedure details

110 g (1 mol) of pyrocatechol and 200 ml of chloroacetone were mixed and heated to 50° C. 284 g (2 mol) of phosphoruspentoxide were then added in batches upon strong stirring. The temperature inside the reaction must not exceed 70° C. The mass was then subjected to another hour of stirring whereupon it was decanted and the residue was washed twice with benzene whereupon the united phases were concentrated by evaporation in a rotary evaporator. The mass was then subjected to fractionation in a vacuum (12 torr). The fractions in the boiling range between 104° and 150° C. had a weight of 66 g.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[Cl:9][CH2:10][C:11](=O)[CH3:12]>>[Cl:9][CH2:10][C:11]1([CH3:12])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
of stirring whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
284 g (2 mol) of phosphoruspentoxide were then added in batches upon strong stirring
CUSTOM
Type
CUSTOM
Details
The temperature inside the reaction must not
CUSTOM
Type
CUSTOM
Details
exceed 70° C
WAIT
Type
WAIT
Details
The mass was then subjected to another hour
CUSTOM
Type
CUSTOM
Details
was decanted
WASH
Type
WASH
Details
the residue was washed twice with benzene whereupon the united phases
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated by evaporation in a rotary evaporator

Outcomes

Product
Name
Type
Smiles
ClCC1(OC2=C(O1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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